2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyridazin core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyridazin core, introduction of the methoxyphenyl group, and subsequent functionalization with the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyridazin derivatives with different substituents, such as:
- 2-{[1-(2-chlorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide
- 2-{[1-(2-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide
Uniqueness
The uniqueness of 2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties. The methoxyphenyl group, in particular, may enhance its bioactivity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-12(2)18-14-10-21-25(15-8-6-7-9-16(15)27-5)19(14)20(24-23-18)28-11-17(26)22-13(3)4/h6-10,12-13H,11H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSDSIFGAHCMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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